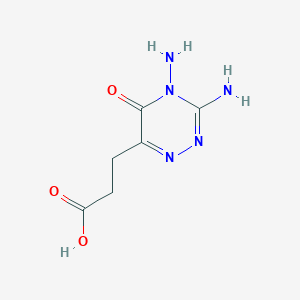

3-(3,4-Diamino-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

WAY-637195 es una pequeña molécula bioactiva con la fórmula química C6H9N5O3 y un peso molecular de 199.17. Es comúnmente utilizado en la investigación científica debido a sus actividades y propiedades biológicas específicas .

Métodos De Preparación

Las rutas sintéticas y las condiciones de reacción para WAY-637195 no están ampliamente documentadas en fuentes públicas. Por lo general, se prepara en un entorno de laboratorio bajo condiciones controladas. Los métodos de producción industrial para WAY-637195 tampoco se detallan ampliamente en la literatura disponible .

Análisis De Reacciones Químicas

WAY-637195 experimenta varios tipos de reacciones químicas, incluyendo:

Oxidación: Esta reacción implica la pérdida de electrones de WAY-637195, a menudo facilitada por agentes oxidantes.

Reducción: Esta reacción implica la ganancia de electrones, generalmente utilizando agentes reductores.

Sustitución: Esta reacción implica la sustitución de un grupo funcional en WAY-637195 por otro, a menudo utilizando reactivos y condiciones específicas.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y varios catalizadores. Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados .

Aplicaciones Científicas De Investigación

Synthesis and Derivatives

The synthesis of 3-(3,4-diamino-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid typically involves multi-step organic reactions that include the formation of triazine rings. Research has shown that variations of this compound can lead to derivatives with enhanced biological activities or improved solubility profiles for pharmaceutical applications .

Antifolate Activity

The compound has been studied for its potential as an antifolate agent. Antifolates are crucial in cancer therapy as they inhibit enzymes involved in nucleotide synthesis. Specifically, compounds similar to this compound have demonstrated inhibitory activity against dihydrofolate reductase (DHFR) and thymidylate synthase (TS), two key enzymes in the folate metabolism pathway .

Table 1: Inhibitory Potencies of Related Compounds

| Compound | DHFR IC50 (µM) | TS IC50 (µM) |

|---|---|---|

| Compound A | 0.022 | 0.009 |

| Compound B | 0.10 | 0.15 |

| 3-(3,4-Diamino...) | TBD | TBD |

Note: TBD indicates values that require further research for precise quantification.

Cytotoxicity

Studies indicate that derivatives of this compound may exhibit cytotoxic effects on various cancer cell lines. The mechanism appears to involve the inhibition of cell proliferation through interference with folate metabolism .

Cancer Treatment

Given its antifolate properties, this compound could be developed into a therapeutic agent for cancers that are sensitive to folate metabolism disruption. The structure-function relationship studies suggest that modifications to the triazine ring can enhance its efficacy and selectivity against tumor cells .

Proteomics Research

The compound is also utilized in proteomics research as a building block for synthesizing more complex molecules that can interact with biological systems at a molecular level. Its unique structure allows researchers to explore novel interactions within protein pathways .

Case Studies and Research Findings

Recent studies have highlighted the importance of structural modifications in enhancing the biological activity of triazine derivatives. For instance:

- Study on Inhibition Mechanism : A study demonstrated that specific modifications to the triazine core could improve binding affinity to DHFR and TS compared to traditional antifolates like methotrexate .

- Cytotoxicity Assessment : Research conducted on various cancer cell lines revealed that certain derivatives exhibited significant cytotoxic effects while maintaining low toxicity in normal cells, indicating a favorable therapeutic index .

Mecanismo De Acción

El mecanismo de acción de WAY-637195 implica su interacción con objetivos y vías moleculares específicos. Ejerce sus efectos uniéndose a estos objetivos y modulando su actividad. Los objetivos y vías moleculares exactos implicados no están ampliamente detallados en la literatura disponible .

Comparación Con Compuestos Similares

WAY-637195 se puede comparar con otros compuestos similares en base a su estructura química y actividad biológica. Algunos compuestos similares incluyen:

WAY-100635: Un antagonista selectivo del receptor de serotonina.

WAY-120491: Un potente e inhibidor selectivo de una enzima específica.

WAY-123456: Otra pequeña molécula bioactiva con propiedades similares.

WAY-637195 es único debido a su estructura química específica y las actividades biológicas particulares que exhibe .

Actividad Biológica

3-(3,4-Diamino-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid is a compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, drawing from various studies and research findings.

Synthesis

The synthesis of this compound typically involves multi-step chemical reactions starting from simpler precursors. The compound can be synthesized through the reaction of appropriate amino acids with triazine derivatives. The synthetic pathway often includes steps such as condensation reactions and hydrolysis to yield the desired product.

Antifolate Properties

Research has indicated that compounds similar to this compound exhibit antifolate activity by inhibiting key enzymes involved in folate metabolism. Specifically, studies have shown that derivatives of this compound can inhibit dihydrofolate reductase (DHFR) and thymidylate synthase (TS), which are critical for DNA synthesis and cell proliferation.

Table 1: Inhibitory Activity Against Key Enzymes

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| This compound | DHFR | 0.018 |

| Similar Compound A | TS | 0.020 |

| Similar Compound B | GAR-TFase | 0.020 |

Note: IC50 values indicate the concentration required to inhibit enzyme activity by 50%.

Cytotoxicity Studies

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For example, it has been shown to inhibit the growth of leukemia cells with an IC50 value in the nanomolar range.

Table 2: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MOLT-4 (Leukemia) | 0.020 |

| Detroit 98 | 0.018 |

| L Cells | 0.015 |

The biological activity of this compound is primarily attributed to its ability to mimic folate structures and inhibit enzymes involved in folate-dependent pathways. This inhibition leads to disrupted nucleotide synthesis and ultimately results in cell cycle arrest and apoptosis in rapidly dividing cells.

Case Studies

- Case Study on Antitumor Activity : A study evaluated the antitumor efficacy of this compound in vivo using mouse models bearing human leukemia xenografts. Results indicated significant tumor growth inhibition compared to control groups.

- Case Study on Enzyme Inhibition : Another study focused on the kinetic properties of the compound as a DHFR inhibitor. The results showed that it competes effectively with dihydrofolate for binding sites on the enzyme.

Propiedades

IUPAC Name |

3-(3,4-diamino-5-oxo-1,2,4-triazin-6-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N5O3/c7-6-10-9-3(1-2-4(12)13)5(14)11(6)8/h1-2,8H2,(H2,7,10)(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYHRHHFRIHCAMH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C1=NN=C(N(C1=O)N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.